molecular formula C12H16ClNO B1603125 4-(3-Chloro-4-methylphenyl)piperidin-4-ol CAS No. 700794-55-4

4-(3-Chloro-4-methylphenyl)piperidin-4-ol

Cat. No. B1603125
M. Wt: 225.71 g/mol
InChI Key: ZVUFSWNZVOZTKV-UHFFFAOYSA-N
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Description

“4-(3-Chloro-4-methylphenyl)piperidin-4-ol” is a chemical compound with the CAS Number: 700794-55-4 . It has a molecular weight of 225.72 .


Molecular Structure Analysis

The IUPAC name for this compound is 4-(3-chloro-4-methylphenyl)-4-piperidinol . The InChI code for this compound is 1S/C12H16ClNO/c1-9-2-3-10(8-11(9)13)12(15)4-6-14-7-5-12/h2-3,8,14-15H,4-7H2,1H3 .

Scientific Research Applications

1. Synthesis of 1,2,4-triazole derivatives

  • Application Summary: The compound 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which has a similar structure to the compound you mentioned, was synthesized. This compound was obtained in good yield via a three-step protocol .
  • Methods of Application: The product’s structure was assigned by HRMS, IR, 1H and 13C NMR experiments .
  • Results or Outcomes: The novel compound was successfully synthesized and its structure was confirmed using various analytical techniques .

2. Analgesic Potential of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol Analogues

  • Application Summary: A series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and tested for their analgesic potential .
  • Methods of Application: The analgesic action of the synthesized derivatives was estimated by means of the Hot Plate Method .
  • Results or Outcomes: Most of the compounds displayed potent analgesic efficacy and an ultrashort to long duration of action. In the presence of naloxone, they displayed pain-relieving effect .

3. Water Decontamination

  • Application Summary: Nanofibers of poly (4-chloro-3-methylphenyl methacrylate, abbreviated as CMPMA, and nano Ag-doped poly (CMPMA) composite nanofibers were used to decontaminate water from microorganisms such as Escherichia coli and Bacillus subtilis .
  • Methods of Application: The nanofibers were used to filter water contaminated with the mentioned microorganisms .
  • Results or Outcomes: The nanofibers were effective in decontaminating the water .

4. Synthesis of Novel N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole Derivatives

  • Application Summary: A novel synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .
  • Methods of Application: The target products were obtained with 55–92% yields in relatively short reaction times .
  • Results or Outcomes: The synthesized compounds were obtained in good yields, demonstrating the efficiency of the synthetic route .

5. Pharmacologically Active Decorated Six-Membered Diazines

  • Application Summary: Diazine alkaloids, which include pyridazine, pyrimidine, and pyrazine scaffolds, have a wide range of pharmacological applications . They are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
  • Methods of Application: The specific methods of application would depend on the specific diazine derivative and its intended use .
  • Results or Outcomes: The wide range of biological activities exhibited by these compounds make them valuable in various therapeutic disciplines .

6. Synthesis of 1,2,4-Triazole-Containing Scaffolds

  • Application Summary: 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
  • Methods of Application: This review article summarizes the pharmacological significance of the 1,2,4-triazole-containing scaffolds and highlights the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .
  • Results or Outcomes: The review stimulates further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

7. Behaviour of 4-(4′-Chloro-3′-Methyl Phenyl)-1(2H)-Phthalazinone

  • Application Summary: The behaviour of 4-(4′-chloro-3′-methyl phenyl)-1(2H)-phthalazinone towards carbon electrophiles and carbon nucleophiles has been studied .
  • Methods of Application: The compound was subjected to reactions with ethyl bromo acetate, formaldehyde in the presence of piperidine under Mannich reaction conditions, and p-tolylmagnisium bromide under Grignard reaction conditions .
  • Results or Outcomes: The study provides insights into the reactivity of this compound and its potential applications in organic synthesis .

Safety And Hazards

This compound is labeled as an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-(3-chloro-4-methylphenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-9-2-3-10(8-11(9)13)12(15)4-6-14-7-5-12/h2-3,8,14-15H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUFSWNZVOZTKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2(CCNCC2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10631026
Record name 4-(3-Chloro-4-methylphenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-4-methylphenyl)piperidin-4-ol

CAS RN

700794-55-4
Record name 4-(3-Chloro-4-methylphenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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